molecular formula C14H18N2O B176273 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile CAS No. 162686-53-5

1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile

Cat. No. B176273
M. Wt: 230.31 g/mol
InChI Key: AXPSSIFICGGLAI-UHFFFAOYSA-N
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Description

1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile is a chemical compound with the empirical formula C14H18N2O . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile and its derivatives involves various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile consists of a piperidine ring with a benzyl group and a hydroxymethyl group attached to the fourth carbon atom . The carbonitrile group is also attached to the fourth carbon atom .


Chemical Reactions Analysis

1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile can undergo various chemical reactions. For instance, it can be used as a reactant for the synthesis of muscarinic acetylcholine receptor antagonists and beta 2 adrenoceptor agonists . It can also be used in the synthesis of fatty acid amide hydrolase inhibitors, PI3 kinase-alpha inhibitors, and flavonoid derivatives used as dual binding acetylcholinesterase inhibitors .


Physical And Chemical Properties Analysis

1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile is a solid compound . It has a boiling point of 127-128 °C/2 mmHg and a melting point of 61-63 °C .

Scientific Research Applications

Novel Synthesis Methods

Research has shown that derivatives of piperidine, such as "1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile," are crucial in synthesizing complex organic compounds. For instance, they play a significant role in the one-pot synthesis of 2-aminopyrimidinones, demonstrating the compound's utility in creating self-assembling materials and facilitating hydrogen bonding interactions (Bararjanian et al., 2010). Additionally, this compound has been used in the synthesis of benzothiazolopyridine compounds under ultrasonic irradiation, highlighting its application in enhancing reaction efficiency and yield (Shirani et al., 2021).

Anticancer and Antimicrobial Activities

Derivatives of "1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile" have shown promising anticancer and antimicrobial properties. Studies have found that certain derivatives exhibit significant in vitro anticancer activity against breast, colon, and liver cancer cell lines, suggesting their potential as chemotherapeutic agents (El-Agrody et al., 2020). Additionally, the antimicrobial activity of synthesized compounds has been observed, providing a basis for developing new antimicrobial agents (Okasha et al., 2022).

Molecular Docking Studies

The compound and its derivatives have been utilized in molecular docking studies to predict interactions with biological targets. For example, benzothiazolopyridine derivatives synthesized using "1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile" were studied for their binding affinities to estrogen and progesterone receptors, crucial in breast cancer research (Shirani et al., 2021).

Material Science Applications

Research into the molecular and crystal structures of derivatives has provided insights into the role of hydrogen bonds in molecular packing. These studies offer valuable information for material science, particularly in designing new materials with specific properties (Kuleshova & Khrustalev, 2000).

Labeling Studies

"1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile" has been employed in the synthesis of labeled compounds, such as [14C]SCH 351125, a CCR5 receptor antagonist. This illustrates its importance in pharmacological research, especially in metabolism studies (Ren et al., 2007).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It can cause respiratory irritation and should be handled with appropriate personal protective equipment .

properties

IUPAC Name

1-benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c15-11-14(12-17)6-8-16(9-7-14)10-13-4-2-1-3-5-13/h1-5,17H,6-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPSSIFICGGLAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CO)C#N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625199
Record name 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile

CAS RN

162686-53-5
Record name 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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